

# 4-Bromo-1-butyne chemical properties and structure

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## Compound of Interest

Compound Name: 4-Bromo-1-butyne

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An In-depth Technical Guide to **4-Bromo-1-butyne**: Chemical Properties, Structure, and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. **4-Bromo-1-butyne** (CAS No: 38771-21-0), a bifunctional molecule featuring a terminal alkyne and a primary alkyl bromide, serves as a versatile and valuable building block in modern organic synthesis. Its unique structure allows for a wide array of chemical transformations, making it instrumental in the synthesis of complex pharmaceutical ingredients and novel chemical entities.

This technical guide provides a detailed overview of the chemical and physical properties, structure, synthesis, and applications of **4-Bromo-1-butyne**, presenting critical data and experimental methodologies for laboratory use.

## Chemical Structure and Identification

**4-Bromo-1-butyne**, also known as 1-bromo-3-butyne, is an organic compound with the linear formula  $C_4H_5Br$ .<sup>[1]</sup> The molecule consists of a four-carbon chain with a bromine atom at the C4 position and a carbon-carbon triple bond between C1 and C2.<sup>[2]</sup> This dual functionality underpins its reactivity and utility in synthesis.

Structural Identifiers:

- IUPAC Name: 4-bromobut-1-yne<sup>[3]</sup>

- SMILES String: BrCCC#C[\[4\]](#)
- InChI: 1S/C4H5Br/c1-2-3-4-5/h1H,3-4H2[\[4\]](#)
- InChI Key: XLYOGWXIKVUXCL-UHFFFAOYSA-N[\[4\]](#)

## Physicochemical Properties

**4-Bromo-1-butyne** is a colorless to pale yellow, flammable liquid.[\[2\]](#)[\[5\]](#) It is immiscible with water but soluble in common organic solvents such as ethanol, acetone, and chloroform.[\[5\]](#)[\[6\]](#) A summary of its key quantitative properties is presented below.

Property	Value	Citations
Molecular Formula	C <sub>4</sub> H <sub>5</sub> Br	<a href="#">[3]</a> <a href="#">[7]</a>
Molecular Weight	132.99 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Density	1.417 g/mL at 25 °C	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	110-118 °C at 760 mmHg	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Flash Point	23.9 - 32.3 °C	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Refractive Index	n <sub>20/D</sub> 1.481	<a href="#">[4]</a>
Vapor Pressure	20.0 ± 0.2 mmHg at 25°C	<a href="#">[7]</a>
LogP	1.72	<a href="#">[7]</a>

## Spectroscopic Data

The structure of **4-Bromo-1-butyne** can be confirmed by spectroscopic methods. The <sup>1</sup>H NMR spectrum is particularly informative.

<sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>):[\[9\]](#)

- δ 3.45 (t, J=7.5 Hz, 2H): Corresponds to the two protons on the carbon adjacent to the bromine atom (-CH<sub>2</sub>Br).

- $\delta$  2.76 (dt,  $J=7.5, 3.0$  Hz, 2H): Represents the two protons on the carbon adjacent to the alkyne group ( $-\text{C}\equiv\text{C}-\text{CH}_2-$ ).
- $\delta$  2.12 (t,  $J=3.0$  Hz, 1H): Attributed to the terminal alkyne proton ( $\equiv\text{C}-\text{H}$ ).

## Experimental Protocols

Synthesis of **4-Bromo-1-butyne** from 3-Butyn-1-ol[9]

This procedure details the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide.

Materials:

- 3-Butyn-1-ol (99.5 g, 1.24 mol)
- Phosphorus tribromide ( $\text{PBr}_3$ ) (48 mL, 0.51 mol)
- Anhydrous diethyl ether (880 mL total)
- Ice (1000 g)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride ( $\text{NaCl}$ ) solution
- Magnesium sulfate ( $\text{MgSO}_4$ )

Methodology:

- Set up an oven-dried apparatus under a dry argon atmosphere.
- Prepare a solution of 3-butyne-1-ol (99.5 g) in anhydrous ether (750 mL) in the reaction flask and cool it to  $0^\circ\text{C}$  with an ice bath.
- Slowly add a solution of phosphorus tribromide (48 mL) in anhydrous ether (130 mL) to the stirred alcohol solution over a period of 3 hours, maintaining the temperature at  $0^\circ\text{C}$ .
- After the addition is complete, carefully pour the reaction mixture onto 1000 g of ice.

- Separate the ether layer. Extract the aqueous layer with additional diethyl ether.
- Combine all ether layers and wash sequentially with saturated  $\text{NaHCO}_3$  solution, water, saturated  $\text{NaCl}$  solution, and finally with water.
- Dry the resulting ether layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
- Distill off the ether at atmospheric pressure.
- Distill the remaining liquid at atmospheric pressure to yield **4-Bromo-1-butyne** as a colorless liquid (bp  $109^\circ\text{-}112^\circ\text{C}$ ).

Caption: Synthesis workflow for **4-Bromo-1-butyne**.

## Applications in Research and Drug Development

**4-Bromo-1-butyne** is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[10]</sup> Its utility stems from the ability to perform selective reactions at either the alkyne or the bromide functional group.

Key Reactions:

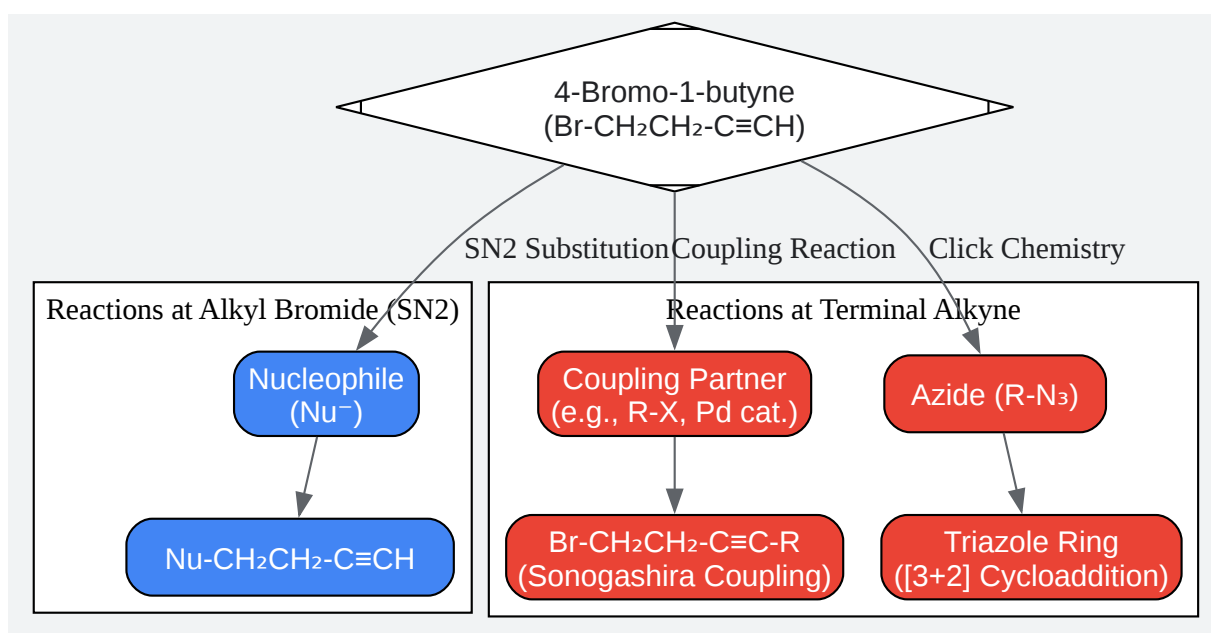
- Nucleophilic Substitution: The primary bromide is susceptible to  $\text{S}_{\text{N}}2$  reactions, allowing for the introduction of the butynyl group onto various nucleophiles.
- Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings.
- Cycloadditions: The alkyne functionality is a valuable component in cycloaddition reactions for synthesizing heterocyclic compounds.

It is employed as a reactant in the synthesis of:

- Macrocycles via cobalt-mediated  $[2+2+2]$  co-cyclotrimerization.
- Substituted oxazoles and 1,3,4-oxadiazoles through gold-catalyzed and 1,3-dipolar cycloadditions, respectively.

- Azulene derivatives and substituted  $\alpha$ -pyrones.[11]

In medicinal chemistry, **4-Bromo-1-butyne** has been used as a precursor in the development of compounds investigated for anticancer and antibacterial activities.[10] For example, it has been shown to be a component in the synthesis of molecules that inhibit the growth of T-cell leukemia, murine leukemia, and colorectal adenocarcinoma cells.[10]



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Caption: General reactivity pathways of **4-Bromo-1-butyne**.

## Safety and Handling

**4-Bromo-1-butyne** is a hazardous chemical that requires strict safety protocols. It is a flammable liquid and is toxic if swallowed.[3] It may also cause an allergic skin reaction.[3]

Hazard Class & Statement	GHS Pictogram(s)	Precautionary Measures	Citations
Flammable Liquid 3 (H226)	GHS02 (Flame)	P210: Keep away from heat/sparks/open flames. P233: Keep container tightly closed. P240: Ground/bond container.	[3][8]
Acute Toxicity 3, Oral (H301)	GHS06 (Skull)	P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER.	[3][4]
Skin Sensitization 1 (H317)	GHS07 (Exclamation)	P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.	[3][4]

Storage: Store in a cool, dry, and well-ventilated place, away from ignition sources.[2] It is recommended to store at 2-8°C under an inert nitrogen atmosphere to maintain stability and prevent decomposition.[5][10]

Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] All operations should be conducted in a well-ventilated fume hood.[12]

## Conclusion

**4-Bromo-1-butyne** is a highly versatile and reactive intermediate with significant value in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its dual functionality allows for the strategic and controlled introduction of the butynyl moiety into complex molecular architectures. While its hazardous nature necessitates careful handling and storage, a thorough understanding of its properties and reactivity enables researchers to leverage this potent building block for the development of novel and impactful chemical compounds.

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